molecular formula C24H31NO4 B1320613 Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate CAS No. 937602-27-2

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate

Cat. No. B1320613
CAS RN: 937602-27-2
M. Wt: 397.5 g/mol
InChI Key: NIEBYRNNEXXTCO-UHFFFAOYSA-N
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Description

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate, also known as E-BPCP, is an organic compound with a variety of pharmacological applications. It is a synthetic compound with a unique chemical structure that enables it to interact with a variety of biological targets. E-BPCP has been used in a range of research and clinical studies, as it has the ability to modulate the activity of various receptors and enzymes.

Scientific Research Applications

Copolymerization in Material Science

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate has been utilized in the synthesis of novel copolymers. Kharas et al. (2013) explored its use in the creation of oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates for copolymerization with styrene. This process involved a piperidine catalyzed Knoevenagel condensation, leading to copolymers with varying compositions and structural properties (Kharas et al., 2013).

Microbial Reduction in Organic Synthesis

In the field of organic synthesis, this compound has been used as a substrate for microbial reduction. A study by Guo et al. (2006) demonstrated that microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by Candida parapsilosis and Pichia methanolica yielded specific hydroxy esters with high diastereo- and enantioselectivities (Guo et al., 2006).

Phosphine-Catalyzed Annulation in Chemical Synthesis

This compound is also involved in phosphine-catalyzed annulation processes. Zhu et al. (2003) reported the use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation with N-tosylimines, yielding tetrahydropyridine derivatives. Such reactions are pivotal in synthesizing highly functionalized organic compounds (Zhu et al., 2003).

Synthesis of SSRI Analogues

In medicinal chemistry, derivatives of this compound have been synthesized for potential use as antidepressants. Kumar et al. (2004) synthesized compounds structurally analogous to selective serotonin reuptake inhibitors (SSRIs), exploring their antidepressant activities (Kumar et al., 2004).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate, also known as ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-4-carboxylate, is a chemical compound with the molecular formula C24H31NO4

Pharmacokinetics

The compound’s physicochemical properties such as its molecular weight (39751 g/mol) , LogP (5.00) , and water solubility (0.8384 mg/L at 25°C) can provide some insights. These properties suggest that the compound might have good membrane permeability but low water solubility, which could impact its absorption and distribution in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its low water solubility might limit its efficacy in aqueous environments.

Biochemical Analysis

Biochemical Properties

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor . This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate specific signaling pathways that lead to changes in gene expression, resulting in altered cellular behavior . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active site of enzymes, either blocking substrate access or facilitating the catalytic process . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged activation or inhibition of specific pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, making it essential to study these aspects in detail.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is critical for its interaction with target biomolecules and its overall biochemical effects.

properties

IUPAC Name

ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-2-27-24(26)21-13-16-25(17-14-21)15-6-18-28-22-9-11-23(12-10-22)29-19-20-7-4-3-5-8-20/h3-5,7-12,21H,2,6,13-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBYRNNEXXTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594808
Record name Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937602-27-2
Record name Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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